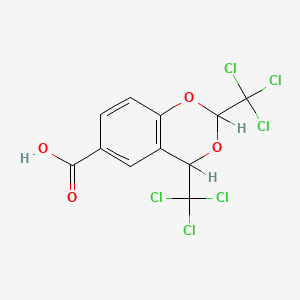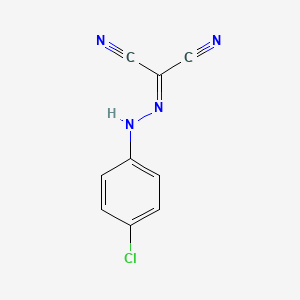
Carbonylcyanide 4-chlorophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
Wissenschaftliche Forschungsanwendungen
Inhibition in Bacterial Membranes
Carbonylcyanide 4-chlorophenylhydrazone (CCCP) acts as an inhibitor in bacterial membranes, affecting the transport processes. For instance, it inhibits lactose and amino acid transport in Escherichia coli and Staphylococcus aureus by blocking sulfhydryl groups in membrane proteins (Kaback et al., 1974).
Interaction with Photosynthetic Processes
CCCP also interacts with photosynthetic processes in plants. It inhibits both photosynthetic phosphorylation and photoreduction of O2 in isolated chloroplasts. This effect is evident across various cyclic and non-cyclic systems, indicating its broad impact on photosynthetic mechanisms (De Kiewiet et al., 1965).
Influence on Membrane Protein Assembly
Research has shown CCCP's role in membrane protein assembly in photosynthetic bacteria. For example, it can block the export of certain proteins and pigments, hindering the formation of functional photosynthetic apparatus in Rhodobacter capsulatus (Dierstein & Drews, 1986).
Impact on Mitochondrial Homeostasis in Aquatic Animals
A study revealed that CCCP can induce oxidative stress in mitochondria, disrupt mitochondrial fission and fusion, and trigger mitophagy in the liver of Megalobrama amblycephala, an aquatic animal. This shows CCCP's significant impact on mitochondrial homeostasis (Zhang et al., 2021).
Applications in Plant Bioelectrochemistry
In soybean plants, CCCP induces fast action potentials and affects electrical signaling, demonstrating its influence on plant bioelectrochemistry. It affects membrane potential, impacts photosynthesis, and alters the plant's overall maturation process (Labady et al., 2002).
Role in Cellular Responses to Radiation
CCCP has been studied in the context of radiation biology, where it influences the survival of irradiated cultured malignant cells, particularly under varying pH conditions. Its properties as a proton conductor make it a critical agent in understanding cellular responses to radiation (Haveman, 1980).
Eigenschaften
CAS-Nummer |
946-76-9 |
|---|---|
Produktname |
Carbonylcyanide 4-chlorophenylhydrazone |
Molekularformel |
C9H5ClN4 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |
InChI-Schlüssel |
LLQAOIITXFNWED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Andere CAS-Nummern |
946-76-9 |
Synonyme |
carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




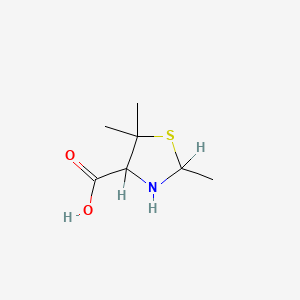

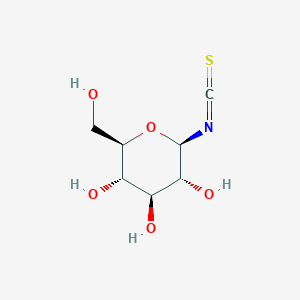
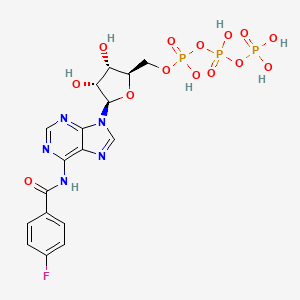
![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
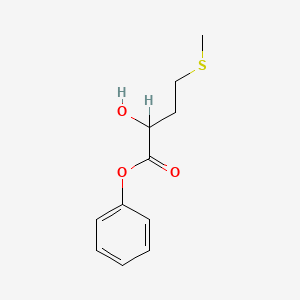
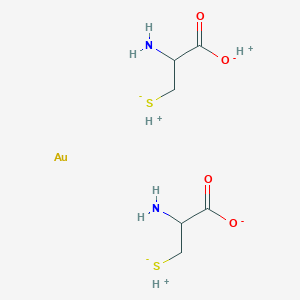
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
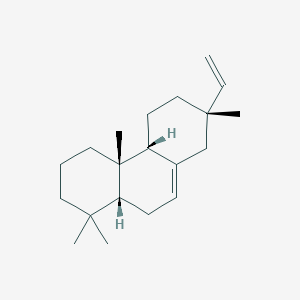
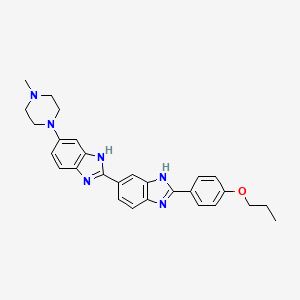
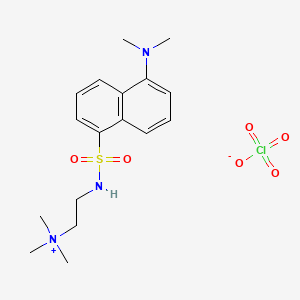
![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)
